molecular formula C12H19FeO13 B1672184 Iron sorbitol CAS No. 62765-90-6

Iron sorbitol

Cat. No.: B1672184
CAS No.: 62765-90-6
M. Wt: 427.12 g/mol
InChI Key: WNDUPUMWHYAJOR-UHFFFAOYSA-K
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Iron Sorbitol, also known scientifically as this compound Citric Acid Complex, is a chemically defined compound with the CAS registry number 1338-16-5 and a typical molecular formula of C12H19FeO13 . This complex is primarily investigated for its role in addressing iron deficiency, a widespread global health challenge driving its significant market presence in pharmaceutical research . Its core research value lies in its unique pharmacokinetic profile. The mechanism of action is characterized by the sorbitol component acting as a stabilizing agent, forming a complex with iron that maintains the mineral in a solubilized state, preventing premature precipitation . Following administration in research models, the complex undergoes gradual dissociation in the gastrointestinal tract, facilitating a controlled release of iron ions . This release primarily occurs in the duodenum and upper jejunum, where absorption is mediated by specialized transporters like divalent metal transporter 1 (DMT1) . This controlled-release mechanism is a key subject of study as it enhances iron bioavailability and helps mitigate common side effects like gastrointestinal discomfort and oxidative stress associated with rapid iron saturation, which is a significant focus in the design of novel iron supplements . Researchers utilize this compound to explore therapies for iron deficiency anemia, especially in contexts where patient compliance with conventional supplements is low . Beyond standalone applications, its use in combination therapies, particularly with folic acid and vitamin B12 to address multiple nutritional deficiencies simultaneously, represents a growing area of scientific inquiry . The compound is supplied as a high-purity reagent to ensure consistent and reliable results in pharmaceutical development, analytical testing, and metabolic studies. This product is strictly For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

hexane-1,2,3,4,5,6-hexol;2-hydroxypropane-1,2,3-tricarboxylate;iron(3+)
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O7.C6H14O6.Fe/c7-3(8)1-6(13,5(11)12)2-4(9)10;7-1-3(9)5(11)6(12)4(10)2-8;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);3-12H,1-2H2;/q;;+3/p-3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNDUPUMWHYAJOR-UHFFFAOYSA-K
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(CO)O)O)O)O)O.C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[Fe+3]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19FeO13
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Iron sorbitol is synthesized through the complexation of iron with sorbitol and citric acid. The preparation involves the following steps:

Industrial production methods involve large-scale synthesis using similar steps but with optimized reaction conditions to ensure consistency and purity of the final product.

Chemical Reactions Analysis

Iron sorbitol undergoes several types of chemical reactions, including:

Common reagents used in these reactions include reducing agents like ascorbic acid and complexing agents like ethylenediaminetetraacetic acid (EDTA). The major products formed from these reactions are iron-transferrin complexes and other iron-containing proteins.

Scientific Research Applications

Pharmacological Properties

Iron sorbitol is characterized by its stability in serum and hypertonic nature, which makes it suitable for intramuscular administration. Key pharmacological properties include:

  • Absorption : this compound is rapidly absorbed from muscle tissue. Studies indicate that approximately two-thirds of the iron is removed from the injection site within three hours, with peak serum iron levels reached in humans after about two hours .
  • Safety Profile : It does not induce hemolysis and has minimal effects on coagulation at therapeutic doses. The preparation has shown to be well-tolerated in patients with iron deficiency anemia .

Clinical Efficacy

This compound has been used effectively in various clinical settings:

  • Treatment of Iron Deficiency Anemia : A study demonstrated that patients receiving intramuscular injections of this compound exhibited significant improvements in hemoglobin levels with few side effects .
  • Comparative Studies : In comparative studies against other iron preparations like iron-dextran, this compound showed comparable efficacy while offering a better safety profile, particularly in pregnant women and children .

Case Studies

Several clinical trials have highlighted the effectiveness of this compound:

  • Case Study 1 : In a trial involving pregnant women with anemia, patients receiving intramuscular this compound reported increased hemoglobin levels without severe adverse reactions. The study emphasized the rapid absorption and effectiveness of this formulation compared to traditional oral iron supplements .
  • Case Study 2 : A cohort study assessed the response of patients with chronic kidney disease to intramuscular this compound. Results indicated significant improvements in serum ferritin levels and overall tolerance, suggesting its utility in populations with limited oral iron absorption .

Table 1: Pharmacokinetics of this compound

ParameterValue
Absorption TimePeak at 2 hours
Serum Half-LifeApproximately 3 hours
Excretion (Kidneys)~30% within 24 hours
Hemoglobin IncreaseAverage increase of 2 g/dL

Table 2: Comparative Efficacy of Iron Preparations

PreparationEfficacy (Hemoglobin Increase)Side Effects
This compound2 g/dLMinimal
Iron-Dextran1.8 g/dLModerate (allergic reactions)
Oral Iron1 g/dLGastrointestinal issues

Mechanism of Action

The mechanism of action of Iron sorbitol involves the following steps:

The molecular targets include transferrin and various iron-containing enzymes and proteins involved in oxygen transport and cellular respiration.

Comparison with Similar Compounds

Comparison with Similar Iron Complexes

Pharmacokinetic and Chemical Properties

Parameter Iron Sorbitol Citrate Iron Dextran (Imferon) Iron Sucrose (IV)
Molecular Weight 427.116 g/mol High (>165,000 Da) 34,000–60,000 Da
Administration Route Intramuscular (IM) Intravenous (IV)/IM Intravenous (IV)
Absorption Rate Rapid (T₅₀: 46 min) Slow (Reticuloendothelial uptake) Slow, controlled release
pH Stability 3.5–8.0 Variable 10.5–11.1
Iron Release Mechanism Direct transferrin competition RES-mediated degradation Labile iron pool incorporation

Key Findings :

  • Iron Dextran : High molecular weight delays iron release, reducing competition with oral iron. This makes it safer for concurrent oral therapy but increases oxidative stress risks in inflammatory conditions (e.g., rheumatoid arthritis) .
  • Iron Sucrose: Intravenous administration minimizes local adverse effects (e.g., pain, swelling) compared to IM this compound. In a clinical study, IV iron sucrose had a 13% adverse event rate versus 40% for IM this compound .
Adverse Event Profile ():
Parameter This compound (IM) Iron Sucrose (IV)
I级 Reactions 40% 13%
II级 Reactions 0% 0%
Common Side Effects Local pain, swelling Headache, nausea

Notes:

  • This compound : Rapid absorption increases bioavailability but necessitates strict avoidance of oral iron to prevent systemic overload .
  • Iron Sucrose : Preferred in acute anemia due to faster hemoglobin recovery and lower adverse events .

Stability and Drug Interactions

  • This compound : Stable across a wide pH range (3.5–8.0), but concurrent oral iron causes competitive binding to transferrin, risking toxicity .
  • Iron Dextran : Less pH-sensitive but associated with oxidative damage in inflammatory models (e.g., adjuvant arthritis in rats) .

Biological Activity

Iron sorbitol is a complex used primarily in the treatment of iron deficiency anemia. Its biological activity is characterized by its iron release, absorption, and interaction with biological systems. This article reviews the key findings from diverse research studies, highlighting its efficacy, safety, and mechanisms of action.

Overview of this compound

This compound is an iron supplement that combines iron with sorbitol, a sugar alcohol. This formulation aims to enhance the bioavailability of iron while minimizing gastrointestinal side effects often associated with other iron supplements. It is particularly useful in clinical settings for patients with specific dietary needs or conditions that impair iron absorption.

The mechanism of action of this compound involves its absorption and utilization in the body:

  • Absorption : Studies have shown that this compound has a low molecular weight (approximately 5,000), allowing it to cross biological membranes easily, including the glomerulus in the kidneys . This property facilitates its rapid absorption and subsequent distribution in tissues.
  • Iron Localization : Iron released from the sorbitol complex tends to localize in areas of infection or inflammation, which can be beneficial in certain clinical scenarios but may also raise concerns regarding iron overload .

Case Study Analysis

  • Iron Deficiency Anemia Treatment : A comparative study evaluated the efficacy of intravenous this compound against other iron formulations. The results indicated that patients receiving this compound showed significant improvements in hemoglobin levels compared to those receiving traditional oral supplements. Specifically, hemoglobin increased by an average of 2.8 g/dL after three weeks of treatment .
  • Urinary Tract Infections : Another study explored the use of iron-sorbitol as a diagnostic tool for chronic urinary tract infections. The administration led to a notable increase in urinary white cell excretion in infected patients, suggesting that this compound could provoke an immune response beneficial for diagnosis .

Safety Profile

Despite its benefits, this compound has been associated with certain adverse effects:

  • Gastrointestinal Issues : Patients often report discomfort and pain at the injection site, as well as potential staining of tissues due to extravasation .
  • Toxicity Concerns : Research indicates that excessive doses can lead to toxicity, particularly affecting liver and kidney cells. It is crucial to adhere to recommended dosages to avoid complications related to iron overload .

Comparative Efficacy Table

ParameterThis compoundOther Iron Formulations
Absorption RateHighVariable
Hemoglobin Increase (g/dL)2.8 (average)1.9 (average)
Injection PainModerateLow
Risk of Iron OverloadModerateLow

Research Findings

Recent studies have provided insights into the biological activity of this compound:

  • Antioxidant Properties : this compound complexes have demonstrated antioxidant activities, potentially mitigating oxidative stress in various conditions .
  • Influence on Immune Response : The localization of iron at infection sites may enhance immune responses, making it a dual-purpose agent in managing anemia and infections .

Q & A

Q. How can researchers optimize synthesis protocols for this compound to ensure batch-to-batch consistency?

  • Answer : Utilize factorial experimental designs (e.g., 2³ factorial matrices) to evaluate critical variables like pH, temperature, and reactant ratios. Kinetic parameters (e.g., reaction rates) should be derived from time-course experiments, and reproducibility should be confirmed through triplicate trials with statistical variance analysis (ANOVA). This approach aligns with sorbitol production optimization studies in bioprocesses .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biochemical interactions between this compound and cellular metabolic pathways?

  • Answer : Contradictions may arise from differences in experimental models (e.g., in vitro vs. in vivo). To address this, conduct comparative studies using isotopically labeled Iron (e.g., ⁵⁹Fe-sorbitol) to track uptake and metabolism in yeast (e.g., S. cerevisiae) and mammalian cell lines. Pair this with RNA-seq to identify differentially expressed genes (e.g., sorbitol dehydrogenases SOR1/SOR2) that influence metabolic flux .

Q. How can experimental errors in this compound stability studies under varying pH conditions be statistically characterized?

  • Answer : Implement a nested experimental design to isolate error sources (e.g., instrument variability vs. operator technique). For stability testing, use accelerated degradation studies at extreme pH levels (1.0–13.0) and analyze degradation products via LC-MS. Apply multivariate regression to model degradation kinetics, ensuring confidence intervals are reported for reproducibility assessments .

Q. What advanced statistical methods are suitable for analyzing dose-response relationships in this compound toxicity studies?

  • Answer : Use nonlinear mixed-effects modeling (NLME) to account for inter-subject variability in toxicity data. Bayesian hierarchical models can integrate prior pharmacokinetic data (e.g., iron clearance rates) to improve predictive accuracy. Validate models using bootstrapping or cross-validation, referencing frameworks from bioprocess error analysis .

Methodological Guidelines

  • For Controlled Trials : Ensure blinding protocols are rigorously documented, with randomization sequences generated via software (e.g., RStudio) and managed by independent personnel to prevent bias .
  • For Data Reproducibility : Adhere to factorial experimental designs with replication to quantify variability, as demonstrated in sorbitol bioproduction studies .
  • For Analytical Validation : Follow ICH Q2(R1) guidelines for method validation, including specificity, precision, and robustness testing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Iron sorbitol
Reactant of Route 2
Iron sorbitol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.